Product packaging for Methyl 2-(thietan-3-ylidene)acetate(Cat. No.:CAS No. 61890-04-8)

Methyl 2-(thietan-3-ylidene)acetate

Cat. No.: B3275026
CAS No.: 61890-04-8
M. Wt: 144.19 g/mol
InChI Key: ZKWQZHXNTSYHAQ-UHFFFAOYSA-N
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Description

Contextualization of Thietane (B1214591) Derivatives in Contemporary Synthetic Chemistry Research

Thietanes are four-membered heterocyclic compounds that include one sulfur atom and three carbon atoms. wikipedia.org These structures are of growing interest in medicinal chemistry and serve as versatile building blocks in organic synthesis. researchgate.netresearchgate.net Unlike the more commonly studied oxetane (B1205548) ring, the thietane ring has received less attention, but recent reports highlight its potential in designing new molecules. researchgate.net Thietane derivatives are found in some biologically active compounds and are used as intermediates in the preparation of other sulfur-containing molecules. nih.govresearchgate.net The synthesis of thietanes can be challenging, often requiring multi-step procedures. researchgate.net

Thietanes and their derivatives have been the subject of numerous studies focusing on their structural and photochemical properties. researchgate.net Their unique electronic configurations and strained ring systems make them valuable for developing new materials with specific properties like solubility and polarity. researchgate.net

Significance of Exocyclic Olefins in Synthetic Strategies

Exocyclic olefins, or double bonds outside of a ring, are important features in many organic molecules, including natural products and pharmaceuticals. nih.govmappingignorance.org The functionalization of olefins is a key process in modern organic chemistry, allowing for the creation of complex molecules from simpler starting materials. rsc.org The synthesis of molecules with exocyclic methylene (B1212753) groups can be challenging due to the presence of other functional groups in the starting materials. nih.gov

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two important methods for creating carbon-carbon double bonds, including exocyclic ones. wikipedia.orgwikipedia.org The Wittig reaction uses a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion and often provides better E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is known for being more reactive than the Wittig reaction and can be used with ketones as well as aldehydes. organicchemistrydata.org

Research Trajectories for Methyl 2-(thietan-3-ylidene)acetate

This compound is a specific thietane derivative with an exocyclic double bond. eontrading.ukchemshuttle.com Its synthesis would likely involve the reaction of thietan-3-one (B1315229) with a suitable reagent to form the exocyclic double bond. The Wittig and Horner-Wadsworth-Emmons reactions are common methods for this type of transformation.

For instance, the Wittig reaction could be employed using Methyl (triphenylphosphoranylidene)acetate as the reagent. chemicalbook.com This reagent is a stabilized ylide that is known to react with aldehydes and some ketones to form α,β-unsaturated esters. lumenlearning.comchemicalbook.com

Alternatively, the Horner-Wadsworth-Emmons reaction offers another route. wikipedia.orgalfa-chemistry.com This reaction typically involves a phosphonate (B1237965), such as trimethyl phosphonoacetate, which is deprotonated with a base to form a nucleophilic carbanion. This carbanion then reacts with a ketone, like thietan-3-one, to form the desired alkene. The HWE reaction often favors the formation of the (E)-alkene. wikipedia.org

Research into this compound and similar compounds is driven by the potential for these molecules to serve as building blocks for more complex structures, particularly in the fields of medicinal chemistry and materials science. researchgate.netchemimpex.com The presence of both the thietane ring and the exocyclic ester functionality provides multiple points for further chemical modification.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 61890-04-8 chemshuttle.com
Molecular Formula C6H8O2S chemshuttle.com
Molecular Weight 144.195 g/mol chemshuttle.com
Purity 95% chemshuttle.com
Storage 2-8 °C chemshuttle.com
SMILES S1CC(C1)=CC(=O)OC chemshuttle.com

Table 2: Reagents for Synthesis

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Use
Methyl (triphenylphosphoranylidene)acetate 2605-67-6 sigmaaldrich.comC21H19O2P sigmaaldrich.com334.35 sigmaaldrich.comWittig Reagent chemicalbook.com
Thietan-3-one Not specifiedC3H4OS88.13Ketone starting material
Trimethyl phosphonoacetate Not specifiedC5H11O5P182.11HWE Reagent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2S B3275026 Methyl 2-(thietan-3-ylidene)acetate CAS No. 61890-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(thietan-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQZHXNTSYHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Thietan 3 Ylidene Acetate and Its Precursors

Advanced Synthetic Route Development and Optimization

Stereoselective Synthesis of Methyl 2-(thietan-3-ylidene)acetate Analogues

The stereochemical outcome of the synthesis of this compound is of paramount importance, as the configuration of the exocyclic double bond dictates the compound's three-dimensional structure and potential biological interactions. The primary method for introducing this double bond is through olefination reactions of a thietan-3-one (B1315229) precursor. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are the most prominent methods employed for this transformation. wikipedia.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons reaction, which utilizes a stabilized phosphonate (B1237965) ylide, is particularly well-suited for the synthesis of α,β-unsaturated esters and generally exhibits a high degree of stereoselectivity, predominantly yielding the (E)-isomer. wikipedia.orgalfa-chemistry.com In the context of synthesizing this compound, the reaction would involve the treatment of thietan-3-one with a phosphonate reagent such as methyl (diethoxyphosphoryl)acetate in the presence of a suitable base. wikipedia.org The greater thermodynamic stability of the (E)-isomer transition state is the driving force for this selectivity. nrochemistry.com

Conversely, the Wittig reaction, employing a phosphonium (B103445) ylide like methyl (triphenylphosphoranylidene)acetate, can also be utilized. masterorganicchemistry.comberkeley.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for the introduction of the methyl acetate (B1210297) group, tend to favor the formation of the (E)-alkene. berkeley.edu

For the selective synthesis of the (Z)-isomer of this compound, modifications to the standard HWE protocol are necessary. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups on the phosphorus atom (e.g., bis(trifluoroethyl)phosphonates) in the presence of a strong, non-coordinating base (e.g., KHMDS with 18-crown-6), can be employed to favor the formation of the (Z)-alkene. nrochemistry.com This is attributed to the kinetic control of the reaction, where the transition state leading to the (Z)-isomer is lower in energy under these specific conditions. nrochemistry.com

The synthesis of the crucial precursor, thietan-3-one, can be accomplished through various routes. One common method involves the cyclization of 1,3-dihalo-2-propanone derivatives with a sulfur nucleophile. Another approach is the oxidation of thietan-3-ol, which can be synthesized from the reaction of epichlorohydrin (B41342) with sodium sulfide (B99878). A review of synthetic methods for thietanes highlights several pathways to access the core heterocyclic structure. nih.gov

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound necessitates careful consideration of chemo- and regioselectivity, particularly when dealing with more complex or functionalized precursors.

Chemoselectivity: The Horner-Wadsworth-Emmons reaction is known for its high chemoselectivity. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react efficiently with ketones like thietan-3-one without significantly affecting other potentially reactive functional groups that might be present on the thietane (B1214591) ring or its substituents. alfa-chemistry.com This is a distinct advantage over the more basic Wittig ylides, which could lead to undesired side reactions.

Regioselectivity: In the context of the synthesis of this compound itself from thietan-3-one, regioselectivity is not a primary concern as the ketone functionality is symmetrically positioned at the 3-position of the thietane ring. However, if substituted thietan-3-ones were to be used as precursors for analogues, the regioselectivity of the olefination would be dictated by the position of the ketone.

The synthesis of the thietane precursor itself can involve regioselective steps. For instance, the ring-opening of an unsymmetrically substituted epoxide by a sulfur nucleophile would require control to ensure the formation of the desired 1,3-substituted intermediate for subsequent cyclization to the thietane ring.

The table below summarizes the key olefination reactions and their stereochemical outcomes in the synthesis of this compound.

ReactionReagentTypical ProductKey Considerations
Horner-Wadsworth-Emmons Methyl (diethoxyphosphoryl)acetate(E)-Methyl 2-(thietan-3-ylidene)acetateHigh (E)-selectivity, mild reaction conditions.
Wittig Reaction Methyl (triphenylphosphoranylidene)acetate(E)-Methyl 2-(thietan-3-ylidene)acetate(E)-selectivity with stabilized ylides.
Still-Gennari Modification Methyl (bis(trifluoroethyl)phosphono)acetate(Z)-Methyl 2-(thietan-3-ylidene)acetateRequires specific phosphonate and base for (Z)-selectivity.

Mechanistic Investigations of Reactions Involving Methyl 2 Thietan 3 Ylidene Acetate

Nucleophilic and Electrophilic Reactivity Profiles of the Alkylidene Group

The exocyclic double bond in methyl 2-(thietan-3-ylidene)acetate is the primary site for both nucleophilic and electrophilic attacks. The polarization of this bond, influenced by the electron-withdrawing methyl acetate (B1210297) group and the thietane (B1214591) ring, dictates its reactivity.

The carbon-carbon double bond in this compound is electron-deficient due to its conjugation with the carbonyl group of the ester. This makes it susceptible to conjugate addition (Michael addition) by nucleophiles. lumenlearning.comwikipedia.org The attack generally occurs at the β-carbon, leading to the formation of an enolate intermediate which is subsequently protonated. lumenlearning.com

The general mechanism for nucleophilic conjugate addition is as follows:

A nucleophile attacks the β-carbon of the α,β-unsaturated system.

The π-electrons from the double bond move to the α-carbon, and the π-electrons from the carbonyl group move to the oxygen atom, forming an enolate intermediate.

Protonation of the enolate at the α-carbon yields the final product.

Conversely, the double bond can also react with electrophiles. beilstein-journals.org In an electrophilic addition, the π-bond acts as a nucleophile, attacking the electrophilic species. beilstein-journals.org This results in the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this reaction is governed by the stability of the resulting carbocation.

Table 1: Predicted Reactivity of the Exocyclic Double Bond in this compound

Reaction TypeReagent TypeExpected Product
Nucleophilic AdditionSoft nucleophiles (e.g., Gilman reagents, enamines, thiols)1,4-conjugate addition product
Electrophilic AdditionHydrogen halides (e.g., HBr), halogens (e.g., Br₂)Halogenated thietane derivative

The thietane ring is a strained four-membered heterocycle and is susceptible to ring-opening reactions under various conditions. beilstein-journals.orgrsc.orgrsc.org These reactions can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions.

Nucleophilic attack on one of the carbon atoms adjacent to the sulfur can lead to the cleavage of a carbon-sulfur bond. wikipedia.org The strain of the four-membered ring provides a thermodynamic driving force for this process. For instance, treatment with a strong base like butyllithium (B86547) can deprotonate the carbon alpha to the sulfur, but can also lead to ring-opening. wikipedia.org

Electrophilic activation of the sulfur atom, for example by an aryne, can also facilitate the ring-opening of thietanes. rsc.org This process involves a three-component transformation where the electrophilically activated sulfur is attacked by a nucleophile, leading to a variety of functionalized thioethers. rsc.org

Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including thietanes. researchgate.netmdpi-res.comuni-muenchen.demdpi.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could potentially be applied to functionalized derivatives of this compound. For this to be feasible, a handle for the cross-coupling, such as a halogen atom or a triflate group, would need to be introduced onto the thietane ring or the acetate side chain.

Furthermore, the carbon-sulfur bonds in the thietane ring can be activated by transition metal complexes. For example, triosmium cluster complexes have been shown to induce the ring-opening of thietane. acs.org This suggests that under appropriate catalytic conditions, the thietane ring of this compound could be opened to generate linear sulfur-containing compounds, which could then be further transformed.

Rhodium and copper catalysts are known to promote rearrangements of onium ylides. nih.gov In the context of this compound, a metal-catalyzed formation of a sulfur ylide followed by a regioselective rearrangement could be a viable synthetic strategy. The choice of metal catalyst can often control the outcome, leading to either nih.govacs.org- or rsc.orgnih.gov-rearrangement products. nih.gov

Transition Metal-Mediated Cross-Coupling Reactions

The direct functionalization of C-H bonds is a significant goal in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. researchgate.net Transition-metal catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. researchgate.net While the application of this methodology to "this compound" is not extensively documented in currently available research, the general mechanisms of CDC provide a framework for predicting its reactivity.

These reactions are typically catalyzed by transition metals such as copper, palladium, or ruthenium. researchgate.netresearchgate.net The mechanism often involves the formation of a metal-carbene intermediate, which can then undergo various transformations. For instance, in a hypothetical cross-coupling reaction, the transition metal could oxidatively add to a C-H bond of a coupling partner. The resulting organometallic species could then coordinate to the double bond of "this compound". Subsequent migratory insertion and reductive elimination would then afford the cross-coupled product.

A preliminary mechanistic study of a copper-catalyzed oxidative coupling of alkenes and aldehydes, which offers a parallel to potential reactions of "this compound", suggested a single-electron transfer pathway. researchgate.net This highlights that the specific mechanism can vary depending on the metal catalyst and the reaction partners involved.

Olefin Metathesis and Related Processes

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org The widely accepted Chauvin mechanism proceeds through a [2+2] cycloaddition of an alkene to a metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene and alkylidene species. wikipedia.org

In a potential cross-metathesis reaction, "this compound" could react with another olefin in the presence of a Grubbs or Schrock catalyst. libretexts.orgorganic-chemistry.org The reaction would be initiated by the formation of a metallacyclobutane intermediate between the catalyst and one of the olefins. A series of cycloaddition and cycloreversion steps would then lead to the exchange of substituents between the two alkenes. youtube.com The efficiency and selectivity of such a reaction would likely be influenced by the steric and electronic properties of the substituents on both "this compound" and the coupling partner.

The table below outlines the general steps of the Chauvin mechanism as it would apply to a hypothetical cross-metathesis reaction involving "this compound".

StepDescriptionIntermediate
1. Initiation The transition metal alkylidene catalyst reacts with "this compound".Metallacyclobutane
2. Cycloreversion The metallacyclobutane intermediate breaks apart to form a new metal alkylidene and a new alkene.New metal alkylidene and alkene
3. Propagation The new metal alkylidene reacts with the second olefin partner.Second metallacyclobutane
4. Cycloreversion & Regeneration The second metallacyclobutane breaks apart to form the cross-metathesis product and regenerate a metal alkylidene, which can re-enter the catalytic cycle.Cross-metathesis product and regenerated catalyst

This table presents a generalized mechanism for olefin metathesis.

Radical and Photochemical Reactions

The investigation of radical and photochemical reactions provides insights into the electronic properties and reactivity of molecules under energetic stimulation. For "this compound," the presence of the thietane ring and the α,β-unsaturated ester functionality suggests potential for unique reactivity under these conditions.

Photochemical [2+2] cycloadditions are a known method for the synthesis of thietanes, often referred to as the thia-Paternò-Büchi reaction. nih.gov While this is a synthetic route to the thietane ring system, the reverse reaction, a photochemically induced cycloreversion, could be a potential decomposition pathway for "this compound" under UV irradiation.

Furthermore, radical additions to the exocyclic double bond are a plausible reaction pathway. The regioselectivity of such an addition would be of mechanistic interest. Theoretical studies on the reaction of the methylidyne radical with substituted acetylenes have shown that the reaction is initiated by the addition of the radical to a carbon atom of the multiple bond. nih.govresearchgate.net A similar initial step could be envisioned for the reaction of a radical with the double bond of "this compound". The stability of the resulting radical intermediate would likely direct the subsequent reaction steps. For example, the addition of a trifluoromethyl radical to an allene (B1206475) has been shown to proceed via an allylic radical intermediate. nih.gov

In a photochemical context, intramolecular reactions are also a possibility. For instance, upon UV irradiation, certain 4-alkylidene-thietan-3-ones have been observed to isomerize via an excited-singlet state and a sulfuranyl-alkyl biradical intermediate. nih.gov A similar intramolecular rearrangement could potentially occur with "this compound," depending on the specific reaction conditions and the energy of the incident light.

The following table summarizes potential radical and photochemical reaction pathways for "this compound" based on analogous systems.

Reaction TypeProposed Intermediate(s)Potential Product Type(s)
Photochemical [2+2] Cycloreversion Excited state of the moleculeCleavage to smaller fragments
Radical Addition Carbon-centered radical adjacent to the sulfur atom or ester groupFunctionalized thietane derivative
Photochemical Isomerization Biradical intermediateIsomeric thietane derivative

This table outlines hypothetical reaction pathways based on known reactivity of similar compounds.

Application of Methyl 2 Thietan 3 Ylidene Acetate in Complex Molecule Synthesis

Polymerization and Materials Science Applications (Mechanistic/Synthetic Focus)

Monomer in Polymer Synthesis Research

Methyl 2-(thietan-3-ylidene)acetate can theoretically be polymerized through different mechanisms, including free-radical polymerization of the acrylate (B77674) group and ring-opening polymerization of the thietane (B1214591) ring. Research in this area explores the synthesis of novel polymers with unique properties conferred by the presence of the thietane moiety.

The free-radical polymerization of the acrylic group is a common method for producing polymers with functional side chains. dtic.milmcmaster.ca In the case of this compound, this would result in a polyacrylate backbone with pendant thietane rings. The polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN). dtic.mil The general scheme for the free-radical polymerization is shown below:

n C₆H₈O₂S (this compound) → [−CH₂−C(COOCH₃)(C₃H₄S)−]n (Poly(this compound))

The resulting polymer, poly(this compound), would possess a unique combination of a flexible acrylate backbone and reactive thietane side groups. These thietane rings can undergo further reactions, such as ring-opening, to create cross-linked materials or to graft other polymer chains.

Alternatively, the strained thietane ring can undergo cationic ring-opening polymerization, although this is less common for thietanes with exocyclic double bonds which can interfere with the cationic process. nih.gov Cationic ring-opening polymerization of thietanes typically leads to polythioethers. nih.gov

Table 1: Representative Data from Free-Radical Polymerization of Thietane-Containing Acrylate Monomers

InitiatorMonomer Concentration (mol/L)Polymerization Temperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
AIBN1.06015,0001.8
AIBN2.06025,0001.9
Benzoyl Peroxide1.07018,0002.1

Note: This table presents representative data for the polymerization of functional acrylate monomers, as specific experimental data for this compound is not widely available in published literature. The values are illustrative of typical outcomes in such polymerization systems.

Modification of Polymer Properties via Thietane-Based Monomers

The incorporation of this compound as a comonomer in polymerization with other common monomers (e.g., styrene, methyl methacrylate) can significantly modify the properties of the resulting copolymers. The pendant thietane groups can influence several key characteristics of the polymer.

The presence of the polar thietane ring can increase the polymer's glass transition temperature (Tg) and improve its thermal stability compared to non-functionalized polyacrylates. nih.gov The sulfur atom in the thietane ring can also enhance the refractive index of the polymer, a desirable property for optical applications.

Furthermore, the thietane side chains serve as reactive handles for post-polymerization modification. This allows for the introduction of various functional groups or the creation of cross-linked networks, thereby altering the mechanical and chemical properties of the material. For instance, the thietane ring can be opened by nucleophiles or under UV irradiation, leading to the formation of thiol groups which can participate in thiol-ene click reactions or form disulfide cross-links. This versatility allows for the tailoring of polymer properties for specific applications.

Table 2: Potential Influence of Thietane-Monomer Incorporation on Polymer Properties

PropertyEffect of Thietane-Monomer IncorporationRationale
Glass Transition Temperature (Tg)IncreaseIncreased polarity and rigidity of the side chain. nih.gov
Refractive IndexIncreasePresence of sulfur atoms in the side chains.
Thermal StabilityIncreaseHigher decomposition temperature due to the stable thietane ring.
Chemical ReactivityIncreaseThe strained thietane ring provides a site for post-polymerization modification.
AdhesionIncreaseThe polar nature of the thietane group can improve adhesion to various substrates.

Note: This table outlines the expected effects based on the chemical structure of the monomer and general principles of polymer science, as specific experimental data for polymers derived from this compound is limited.

Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a compound in its crystalline form. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.

The process begins with the growth of a high-quality single crystal of the subject compound, in this case, Methyl 2-(thietan-3-ylidene)acetate. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. Through complex mathematical analysis, this pattern is deconvoluted to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved.

For this compound, X-ray diffraction analysis would be expected to provide critical insights into the geometry of the thietane (B1214591) ring and the conformation of the exocyclic double bond and ester functionality. Based on studies of related thietane derivatives, the four-membered sulfur-containing ring is anticipated to be nearly planar. nih.gov For instance, the analysis of a dinuclear iron complex containing a 3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-bis(thiolate) ligand revealed a nearly planar thietane ring, with a torsion angle of -0.74 (11)°. nih.gov The internal bond angles of the thietane ring in this derivative were found to be approximately 77.86° (C-S-C), 92.82° (S-C-C), 96.26° (S-C-C), and 93.06° (C-C-C). nih.gov These values, while from a more complex system, provide a reasonable starting point for what might be expected for this compound.

The exocyclic double bond introduces rigidity, and its configuration (E or Z) would be definitively established. The planarity of the α,β-unsaturated ester system is another key feature that would be quantified.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Chemical FormulaC₆H₈O₂S
Formula Weight144.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
β (°)105.5
Volume (ų)758.4
Z4
Density (calculated) (g/cm³)1.262
Absorption Coefficient (mm⁻¹)0.35
F(000)304
R-factor0.045
wR-factor0.120
Bond / AngleHypothetical Value
C=C (Å)1.34
C-S (Å) (average)1.82
C-C (ring) (Å) (average)1.54
C-S-C (°)78.5
C-C-S (°) (average)95.0
C-C-C (°) (ring)91.5
Dihedral Angle (C=C-C=O) (°)5.0

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

While X-ray crystallography provides the relative stereochemistry of a chiral molecule, it does not inherently determine its absolute configuration without the use of specialized techniques, such as anomalous dispersion with a known chiral center or the presence of a heavy atom. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), offers a powerful alternative for assigning the absolute configuration of chiral molecules in solution. nih.govnih.gov

This compound possesses a stereogenic center at the C3 position of the thietane ring, giving rise to two enantiomers. These enantiomers will interact differently with plane-polarized light.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength. Enantiomers produce mirror-image CD spectra, meaning a positive Cotton effect (a peak or trough) for one enantiomer will be a negative Cotton effect of equal magnitude for the other.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration.

For this compound, the electronic transitions associated with the α,β-unsaturated ester chromophore would be the primary focus of CD and ORD analysis. nih.gov The n→π* and π→π* transitions of this system are electronically active and will give rise to Cotton effects in the CD spectrum.

The practical application of these techniques involves measuring the experimental CD or ORD spectrum of a sample of known chirality (e.g., from an asymmetric synthesis). This experimental spectrum is then compared to a theoretically predicted spectrum for a specific enantiomer (e.g., the (R)-enantiomer). rsc.org Modern computational methods, particularly time-dependent density functional theory (TD-DFT), have become highly reliable for predicting chiroptical spectra. nih.govfrontiersin.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the synthesized compound.

A hypothetical data table illustrating the expected chiroptical data for the enantiomers of this compound is provided below.

Spectroscopic MethodEnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) / Specific Rotation [α]
Circular Dichroism (CD)(R)~280 (n→π)+5000
(S)~280 (n→π)-5000
(R)~220 (π→π)-12000
(S)~220 (π→π)+12000
Optical Rotatory Dispersion (ORD)(R)589 (D-line)+45.0
(S)589 (D-line)-45.0

Theoretical and Computational Studies of Methyl 2 Thietan 3 Ylidene Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the electronic characteristics of molecules like methyl 2-(thietan-3-ylidene)acetate. These calculations provide a detailed picture of the molecule's orbitals and charge distribution, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity, particularly in concerted reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the HOMO is primarily located on the exocyclic carbon-carbon double bond, indicating this is the most nucleophilic site of the molecule. Conversely, the LUMO is centered on the α,β-unsaturated ester moiety, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5 to -9.5Highest Occupied Molecular Orbital, primarily located on the C=C double bond.
LUMO-1.0 to -2.0Lowest Unoccupied Molecular Orbital, centered on the α,β-unsaturated ester.
HOMO-LUMO Gap6.5 to 8.5Energy difference between the HOMO and LUMO, indicating moderate reactivity.

Note: The specific energy values can vary depending on the computational method and basis set employed.

Charge Distribution and Reactivity Prediction

Analysis of the charge distribution confirms the predictions from FMO theory. The exocyclic double bond is an electron-rich, nucleophilic center, while the carbonyl carbon of the ester group is an electrophilic site. This electronic profile dictates how the molecule will interact with various reagents.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations and the factors that control their outcomes.

Computational Exploration of Reaction Mechanisms

The mechanisms of reactions involving this compound, such as cycloadditions, can be computationally explored. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

Prediction of Regio- and Stereoselectivity

When a reaction can lead to multiple products (regioisomers or stereoisomers), computational modeling can predict the major product. By comparing the activation energies of the transition states leading to each possible product, the kinetically favored pathway can be determined. For instance, in a cycloaddition reaction, calculations can predict whether the incoming reactant will add to a specific face of the this compound molecule, thus determining the stereochemistry of the product.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are integral to its properties and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational tools for investigating these aspects.

This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) by exploring the molecule's potential energy surface. The puckering of the four-membered thietane (B1214591) ring is a key conformational feature.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of the atoms, MD can reveal the accessible conformations and the energy barriers between them. These simulations can also incorporate the effects of a solvent, providing a more realistic picture of the molecule's behavior in solution. Understanding the conformational preferences and flexibility of this compound is crucial for predicting how it will interact with other molecules.

Energy Minimization and Conformational Landscapes

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Energy minimization and conformational analysis are computational techniques used to identify the most stable geometries (conformations) of a molecule. For this compound, with its four-membered thietane ring and flexible ester group, a number of conformations are possible.

A systematic conformational search could be performed using molecular mechanics force fields, followed by geometry optimization and energy calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). The results of such a study would reveal the relative energies of different conformers and the energy barriers between them. The puckering of the thietane ring and the orientation of the methyl acetate (B1210297) group would be key structural parameters.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a conformational analysis of this compound, calculated at a specified level of theory (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-S-C-C) (°)Dihedral Angle (C=C-C=O) (°)
A 0.0015.20.5 (s-trans)
B 0.85-14.91.2 (s-trans)
C 2.1015.5178.9 (s-cis)
D 2.90-15.1179.2 (s-cis)

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can be used to study these solvent effects. For a hypothetical reaction involving this compound, such as its hydrolysis, computational chemists could model the reaction pathway in the gas phase and in various solvents.

Two common approaches are implicit and explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions. By calculating the energy profile of the reaction in different solvents, one can predict how the activation energy, and thus the reaction rate, will change.

The following table provides hypothetical data on how the activation energy for a generic reaction of this compound might be affected by different solvents.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound in Various Solvents

SolventDielectric Constant (ε)Activation Energy (kcal/mol)
Gas Phase125.8
Toluene2.423.1
Dichloromethane9.120.5
Acetonitrile37.518.2
Water78.416.9

Spectroscopic Property Prediction (Computational Approaches)

Computational methods can also predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

By calculating the optimized geometry of the molecule, computational software can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the NMR spectrum. Similarly, by performing a vibrational frequency analysis, the IR spectrum can be simulated, showing the characteristic absorption frequencies corresponding to different molecular vibrations.

Below is a hypothetical table of predicted NMR chemical shifts and IR vibrational frequencies for the most stable conformer of this compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm) Predicted IR Vibrational Frequencies (cm⁻¹)
3.75 (s, 3H, O-CH₃)168.2 (C=O)2950 (C-H stretch, sp³)
5.90 (t, 1H, =C-H)145.8 (=C)1725 (C=O stretch)
3.90 (m, 2H, S-CH₂)120.5 (=C-H)1640 (C=C stretch)
3.45 (m, 2H, C-CH₂)52.1 (O-CH₃)1150 (C-O stretch)
35.8 (S-CH₂)680 (C-S stretch)
33.2 (C-CH₂)

Q & A

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the thietane ring and ester functionalities. For example, 13C^{13} \text{C}-NMR can resolve carbonyl (C=O) and olefinic (C=C) signals, as demonstrated for methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate . High-resolution mass spectrometry (HRMS) further validates molecular weight.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). For example, SHELX integrates charge-flipping algorithms to solve phase problems in small-molecule structures, while WinGX provides visualization tools to analyze molecular geometry and packing . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What computational tools are available to predict reactivity and stability of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model the electron-deficient thietane ring and assess regioselectivity in reactions. Tools like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. InChIKey-based database searches (e.g., PubChem) enable rapid comparison with analogous esters .

Q. How can contradictory data on reaction yields be analyzed in synthetic pathways?

  • Methodological Answer : Conduct kinetic studies using inline FTIR or NMR to track intermediate formation. For example, discrepancies in yields may arise from competing pathways (e.g., ring-opening vs. dimerization). Statistical optimization (e.g., Design of Experiments) can identify critical variables (temperature, solvent polarity) .

Q. What strategies mitigate hazardous byproducts during scale-up synthesis?

  • Methodological Answer : Implement reactive distillation (RD) for continuous removal of volatile byproducts, as demonstrated in methyl acetate production . Additionally, screen scavenging agents (e.g., polymer-supported reagents) to quench reactive intermediates and reduce toxicity risks .

Critical Analysis of Evidence

  • Structural analogs (e.g., methyl 2-phenylacetoacetate ) provide indirect insights but require validation for thietane-specific reactivity.
  • Safety protocols are broadly applicable but must be tailored to address the compound’s unique hazards (e.g., potential thietane ring instability).
  • Computational tools require experimental cross-validation due to limited direct data on this compound.

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Reactant of Route 1
Reactant of Route 1
Methyl 2-(thietan-3-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.